molecular formula C8H15NO3 B13583424 Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate

Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate

Cat. No.: B13583424
M. Wt: 173.21 g/mol
InChI Key: ASSSWOVTHFLMDW-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate is a tetrahydrofuran (THF)-derived compound featuring a methylamino substituent and an ethyl ester group at the 3-position of the THF ring.

Properties

IUPAC Name

ethyl 3-(methylamino)oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-12-7(10)8(9-2)4-5-11-6-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSSWOVTHFLMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate typically involves the reaction of tetrahydrofuran derivatives with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of contamination and improves safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted tetrahydrofuran derivatives .

Scientific Research Applications

Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

Ethyl 2-Oxotetrahydrofuran-3-carboxylate (CAS 77513-58-7)
  • Key Difference: Replaces the methylamino group with an oxo (keto) group.
  • Impact: The oxo group increases polarity and reactivity, favoring nucleophilic additions or oxidations. Reduced basicity compared to the methylamino derivative, altering solubility in acidic media.
Methyl Tetrahydrofuran-3-carboxylate (CAS 53662-85-4)
  • Key Difference : Methyl ester instead of ethyl ester.
  • Faster metabolic hydrolysis due to lower steric hindrance around the ester group .

Structural Modifications in Heterocyclic Systems

Ethyl 3-Amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)
  • Key Differences: Benzofuran ring system (vs. THF), with 5,5-difluoro substitution. Amino group at the 3-position instead of methylamino.
  • Impact :
    • Fluorine atoms enhance electronegativity, improving stability against oxidative degradation.
    • Benzofuran’s aromaticity may increase π-π stacking interactions, relevant in drug-receptor binding .
tert-Butyl 2-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylate
  • Key Differences: Bulky tert-butyl ester and Boc-protected amino group. 4-Bromophenyl substituent.
  • Impact: Increased steric hindrance slows enzymatic or chemical hydrolysis of the ester.

Pharmacologically Relevant Analogs

Sumatriptan Succinate-Related Compounds (e.g., [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide)
  • Key Differences: Indole core with methylaminoethyl and sulfonamide groups. Succinate counterion.
  • Impact: Sulfonamide moiety increases acidity (pKa ~1–2) and water solubility.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Notable Properties
Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate C₈H₁₅NO₃ 173.21 Methylamino, ethyl ester Moderate polarity, H-bond donor/acceptor
Ethyl 2-oxotetrahydrofuran-3-carboxylate C₇H₁₀O₄ 158.15 Oxo, ethyl ester High polarity, reactive ketone
Methyl tetrahydrofuran-3-carboxylate C₆H₁₀O₃ 130.14 Methyl ester Lower lipophilicity, faster hydrolysis
Ethyl 3-amino-5,5-difluorotetrahydrobenzofuran-2-carboxylate C₁₁H₁₃F₂NO₃ 269.23 Amino, difluoro, benzofuran Enhanced stability, aromatic interactions
Sumatriptan succinate-related compound D C₁₅H₂₃N₃O₃S·½C₄H₆O₄ 384.47 Methylaminoethyl, sulfonamide High solubility, serotonin receptor affinity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with tetrahydrofuran derivatives. Key steps include:

  • Amination : Introducing the methylamino group via nucleophilic substitution under basic conditions (e.g., using methylamine and K2_2CO3_3) .
  • Esterification : Reaction with ethyl chloroformate in anhydrous tetrahydrofuran (THF) at 0–5°C to form the ester .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
    • Critical Parameters : Temperature control during esterification prevents side reactions, while pH adjustment during amination ensures high yield (~70–80%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the tetrahydrofuran ring, methylamino group (δ ~2.5 ppm for N–CH3_3), and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 202.1443) and fragmentation patterns .
  • IR : Stretching frequencies for N–H (~3350 cm1^{-1}) and C=O (~1740 cm1^{-1}) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the ester group .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) during experiments to avoid decomposition .

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Methodological Answer :

  • Ester Hydrolysis : React with aqueous NaOH (1M) at 60°C to yield the carboxylic acid derivative .
  • Amide Formation : Use coupling agents (e.g., EDC/HOBt) with primary amines to generate amides .
  • Reduction : LiAlH4_4 reduces the ester to a primary alcohol, useful for further derivatization .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to identify intermediates (e.g., tetrahedral intermediates during hydrolysis) .
  • Isotopic Labeling : Use 15^{15}N-labeled methylamine to track aminolysis pathways via 15^{15}N NMR .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for ester hydrolysis .

Q. What experimental designs are recommended for evaluating its biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with conserved active-site lysine residues (methylamino group may act as a nucleophile mimic) .
  • Assay Conditions : Use fluorescence-based assays (e.g., tryptophan quenching) at pH 7.4 and 37°C to measure IC50_{50} values .
  • Control Experiments : Test against structurally similar analogs to isolate the role of the tetrahydrofuran ring .

Q. How can contradictions in reported biological data (e.g., variable IC50_{50} values) be resolved?

  • Methodological Answer :

  • Purity Verification : Reanalyze compound batches via HPLC and elemental analysis to exclude impurities .
  • Assay Standardization : Use uniform buffer systems (e.g., PBS vs. HEPES) and enzyme sources (recombinant vs. native) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets to identify confounding variables .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (~1.2), solubility (~2.1 mg/mL), and CYP450 interactions .
  • Molecular Dynamics : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .

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